molecular formula C12H16N2O B569478 3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline CAS No. 1401462-24-5

3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline

货号: B569478
CAS 编号: 1401462-24-5
分子量: 204.273
InChI 键: BZUPAQIKIGRKAD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline is a chemical compound featuring a bridged bicyclic scaffold, which serves as a versatile and valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a rigid [3.2.1] oxa-azabicyclic system, which can be used to conformationally restrain potential pharmacophores, thereby improving potency and selectivity towards biological targets. This aniline derivative is primarily employed as a key synthetic intermediate in the development of novel therapeutic agents. Research indicates its application in the synthesis of compounds targeting various enzymes and receptors. For instance, it has been identified as a core precursor in the development of potent and selective inhibitors of the IRAK4 kinase , a critical player in innate immune signaling pathways associated with autoimmune and inflammatory diseases. Furthermore, the structural motif is explored in other areas, including as a component for radiopharmaceuticals for diagnostic imaging . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

属性

IUPAC Name

3-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-9-2-1-3-10(6-9)14-7-11-4-5-12(8-14)15-11/h1-3,6,11-12H,4-5,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUPAQIKIGRKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)C3=CC=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Desymmetrization of Tropinone Derivatives

Tropinone, a symmetric ketone, serves as a starting material for stereochemical diversification. Catalytic asymmetric reduction using chiral catalysts like (R)-BINAP-Ru complexes achieves enantiomeric excess (ee) >95% for the 8-azabicyclo[3.2.1]octane scaffold. Subsequent oxidation and reductive amination introduce the aniline moiety.

Key Reaction Parameters

  • Catalyst: (R)-BINAP-RuCl₂ (5 mol%)

  • Solvent: Methanol/H₂O (9:1)

  • Temperature: 25°C

  • Yield: 78–82%

  • ee: 97%

Palladium-Catalyzed Cyclization

Palladium-mediated intramolecular C–N coupling constructs the bicyclic framework. Aryl halides tethered to pyrrolidine precursors undergo cyclization under mild conditions:

Pd(OAc)2(2mol%),Xantphos(4mol%),KOtBu,Toluene,80°C,12h\text{Pd(OAc)}_2 \, (2 \, \text{mol}\%), \, \text{Xantphos} \, (4 \, \text{mol}\%), \, \text{KO}^t\text{Bu}, \, \text{Toluene}, \, 80°C, \, 12 \, \text{h}

This method delivers the scaffold in 70–75% yield with >90% purity.

Functionalization of the Bicyclic Core

Suzuki-Miyaura Coupling

Aryl boronic acids couple with brominated intermediates under Pd catalysis:

3-Bromo-8-oxa-3-azabicyclo[3.2.1]octane+Aniline-BpinPd(PPh₃)₄, Na₂CO₃, DME/H₂OTarget Compound\text{3-Bromo-8-oxa-3-azabicyclo[3.2.1]octane} + \text{Aniline-Bpin} \, \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃, DME/H₂O}} \, \text{Target Compound}

Optimized Conditions

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Base: Na₂CO₃ (2 equiv)

  • Solvent: DME/H₂O (4:1)

  • Temperature: 90°C, 24 h

  • Yield: 65–81%

Buchwald-Hartwig Amination

Direct amination of aryl halides avoids pre-functionalized boronic acids:

3-Bromo-8-oxa-3-azabicyclo[3.2.1]octane+AnilinePd₂(dba)₃, Xantphos, Cs₂CO₃, TolueneProduct\text{3-Bromo-8-oxa-3-azabicyclo[3.2.1]octane} + \text{Aniline} \, \xrightarrow{\text{Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene}} \, \text{Product}

Performance Metrics

  • Yield: 72%

  • Purity: 94% (HPLC)

A Ni-catalyzed C–H functionalization strategy enables direct introduction of the aniline group without pre-halogenation:

8-Oxa-3-azabicyclo[3.2.1]octane+N,N-DiethyltrimethylsilanamineNi(cod)₂, Ligand L, MeCNIntermediate\text{8-Oxa-3-azabicyclo[3.2.1]octane} + \text{N,N-Diethyltrimethylsilanamine} \, \xrightarrow{\text{Ni(cod)₂, Ligand L, MeCN}} \, \text{Intermediate}

Critical Parameters

  • Catalyst: Ni(cod)₂ (5 mol%)

  • Ligand: Chiral bis(oxazoline) (10 mol%)

  • Additive: Me₃SiOTf (1.2 equiv)

  • Solvent: MeCN

  • Temperature: 25°C, 48 h

  • Yield: 68%

Analytical Characterization

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.71–7.12 (m, 4H, Ar–H), 4.55 (br s, 2H, NH₂), 3.82–4.02 (m, 2H, bridgehead H), 2.81–3.15 (m, 4H, bicyclic CH₂).

  • HRMS (ESI) : m/z calcd for C₁₂H₁₆N₂O [M+H]⁺: 204.1263; found: 204.1268.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).

  • Chiral HPLC : ee >99% (Chiralpak AD-H, hexane/i-PrOH 80:20).

Comparative Analysis of Synthetic Routes

Method Catalyst Yield (%) ee (%) Key Advantage
Desymmetrization(R)-BINAP-RuCl₂78–8297High enantioselectivity
Suzuki-Miyaura CouplingPd(PPh₃)₄65–81N/AModular boronic acid use
Ni-Catalyzed C–H ActivationNi(cod)₂/Ligand L*6892Avoids pre-functionalization

Challenges and Optimization Strategies

Stereochemical Control

Racemization during amination steps is mitigated by low-temperature conditions (0–5°C) and bulky bases (e.g., LiHMDS).

Purification Challenges

Silica gel chromatography (hexane/EtOAc 3:1 → 1:2) resolves regioisomers, while recrystallization (EtOAc/hexane) enhances enantiopurity .

化学反应分析

3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as zinc bromide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound.

科学研究应用

Scientific Research Applications

  • Pharmacology :
    • The compound has been investigated for its activity as a receptor antagonist, particularly targeting the vasopressin V1A receptor, which plays a crucial role in cardiovascular regulation. Compounds with similar structures have shown high affinity and selectivity for this receptor, indicating potential applications in treating hypertension and heart failure.
  • Biological Activity :
    • Studies have demonstrated that derivatives of 8-azabicyclo[3.2.1]octane can inhibit cellular processes essential for cell proliferation and survival, such as protein synthesis. This inhibition suggests a mechanism for therapeutic intervention in various diseases, including cardiovascular conditions.
  • Synthesis of Complex Molecules :
    • 3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline serves as a building block for synthesizing more complex organic molecules, facilitating advancements in organic chemistry and drug design.

Case Study 1: Vasopressin Receptor Antagonists

A series of 8-azabicyclo[3.2.1]octane derivatives were evaluated for their impact on vasopressin receptor activity in cellular models. Modifications to the bicyclic structure significantly enhanced receptor binding affinity and selectivity, suggesting that further structural optimization could lead to more effective therapeutic agents against cardiovascular diseases.

Case Study 2: In Vitro Studies on Cellular Processes

In vitro studies have shown that compounds similar to this compound can effectively inhibit vasopressin-induced signaling pathways, providing insights into their potential use in therapeutic strategies aimed at modulating cellular responses involved in disease progression.

作用机制

The mechanism of action of 3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural Modifications and Functional Groups

The table below highlights key structural variations and functional groups in analogs of 3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Application/Activity Reference
This compound Aniline directly attached to bicyclo core C₁₂H₁₄N₂O 202.25 Intermediate for PET tracers, kinase inhibitors
4-(3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)isothiazolo[4,3-b]pyridin-6-yl)-2-methoxyaniline (12k) Isothiazolo[4,3-b]pyridine + methoxy group C₁₉H₂₀N₄O₂S 369.14 Cyclin G Associated Kinase (GAK) inhibitor (IC₅₀ = 0.12 µM)
4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline (10) Pyrazolo[3,4-d]pyrimidine + trifluoroethyl group C₁₉H₁₈F₃N₇O 417.39 Precursor for mTOR-targeting PET ligand ([18F]ATPFU)
4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline Pyrazolo[3,4-d]pyrimidine + 1,4-dioxaspiro[4.5]decane C₂₅H₃₀N₆O₃ 462.55 Kinase inhibitor (exact target unspecified)
2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol Ethanol substituent C₈H₁₅NO₂ 157.20 Small-molecule scaffold for drug discovery

Physicochemical Properties

  • Solubility : The methoxy group in 12k improves aqueous solubility compared to the parent aniline, critical for in vivo efficacy .
  • Molecular Weight : Larger derivatives (e.g., C₂₅H₃₀N₆O₃, MW 462.55) may face challenges in blood-brain barrier penetration, limiting their use in central nervous system targets .
  • Steric Effects : Bulky substituents (e.g., trifluoroethyl in 10 ) increase metabolic stability by shielding the bicyclo core from oxidative enzymes .

生物活性

The compound 3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline is a derivative of the bicyclic structure known for its potential biological activity, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2OC_{15}H_{20}N_{2}O, with a molecular weight of approximately 244.34 g/mol. The compound features an oxabicyclic framework, which contributes to its interaction with biological targets.

Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane moiety can act as antagonists for various receptors, notably the vasopressin V1A receptor. For instance, a study disclosed a series of 8-azabicyclo[3.2.1]octan-3-yl derivatives that exhibited high affinity and selectivity for this receptor, suggesting potential applications in treating conditions like hypertension and heart failure .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound can inhibit cellular processes such as protein synthesis, which is crucial for cell proliferation and survival. For example, the inhibition of vasopressin-induced signaling pathways has been observed, indicating a possible mechanism for therapeutic intervention .

Case Studies

A notable case study involved the evaluation of various analogs of 8-azabicyclo[3.2.1]octane in cellular models to assess their impact on vasopressin receptor activity. The findings revealed that specific modifications to the bicyclic structure significantly enhanced receptor binding affinity and selectivity .

Data Table: Biological Activity Summary

Compound NameTarget ReceptorAffinity (Ki)SelectivityReference
This compoundVasopressin V1ALow nanomolarHigh
4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)-...Vasopressin V1AHigh nanomolarModerate
8-Oxa-3-azabicyclo[3.2.1]octane hydrochlorideVarious receptorsMicromolarVariable

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests favorable absorption characteristics with potential for central nervous system penetration due to their lipophilicity . Studies have indicated that these compounds can cross the blood-brain barrier, making them suitable candidates for neurological applications.

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that while some derivatives exhibit low toxicity in vitro, further studies are necessary to establish safety profiles in vivo . The compound's structural attributes suggest moderate risk factors associated with its use, necessitating thorough evaluation during drug development.

常见问题

Q. What are the primary synthetic routes for 3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between 3-(6-bromoisothiazolo[4,3-b]pyridin-3-yl)-8-oxa-3-azabicyclo[3.2.1]octane and aniline derivatives under inert atmosphere (Ar) achieves moderate yields (~65–81%) . Key parameters include:

  • Catalyst choice (e.g., Pd(PPh₃)₄).
  • Solvent system (e.g., acetonitrile/water mixtures).
  • Temperature (90–95°C for 12–24 hours). Purification via silica gel chromatography (hexane/EtOAc gradients) or HPLC ensures product integrity .

Q. How is the structural identity of this compound confirmed experimentally?

Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For example:

  • ¹H NMR (CDCl₃) reveals aromatic protons (δ 6.71–8.61 ppm) and bicyclic framework signals (δ 2.01–4.55 ppm) .
  • HRMS confirms the molecular ion [M+H]⁺ (e.g., m/z 369.1380 calculated vs. 369.1370 observed) . X-ray crystallography may resolve stereochemical uncertainties in the bicyclic system .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Limited data suggest moderate solubility in polar aprotic solvents (e.g., DCM, THF) and instability under prolonged light/heat exposure. Storage recommendations:

  • Dark, inert atmosphere (Ar/N₂).
  • Temperature: –20°C for long-term stability . Experimental validation via accelerated degradation studies (40°C/75% RH for 4 weeks) is advised.

Advanced Research Questions

Q. How does the bicyclic framework influence bioactivity in kinase inhibition studies?

The 8-oxa-3-azabicyclo[3.2.1]octane core enhances binding to ATP pockets in kinases (e.g., AAK1, GAK) due to:

  • Rigid conformation reducing entropy loss.
  • Hydrogen bonding via the oxygen atom . Structure-activity relationship (SAR) studies show that substitutions on the aniline ring modulate selectivity (e.g., methoxy groups improve antiviral activity against dengue NS5) .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics and toxicity?

  • PET imaging : Radiolabeled analogs (e.g., [¹⁸F]ATPFU) track mTOR inhibition in tumor-bearing rodents .
  • Toxicity screening : Acute oral toxicity (OECD 423) and genotoxicity (Ames test) are prioritized due to limited toxicological data .
  • Metabolic stability : Liver microsome assays (human/rat) assess CYP450-mediated degradation .

Q. How can computational modeling optimize derivatives for blood-brain barrier (BBB) penetration?

Molecular dynamics (MD) simulations predict logP (2.1) and polar surface area (23.5 Ų), indicating moderate BBB permeability . Key strategies:

  • Reducing hydrogen bond donors (from 1 to 0).
  • Introducing lipophilic substituents (e.g., trifluoroethyl groups) . Free energy perturbation (FEP) calculations validate binding affinity improvements .

Methodological Challenges and Solutions

Q. How are contradictions in reported synthetic yields resolved?

Discrepancies arise from:

  • Catalyst loading (e.g., 5 mol% vs. 10 mol% Pd).
  • Boronic acid purity (HPLC vs. 95% purity). Mitigation:
  • Standardize reaction protocols (e.g., glovebox for air-sensitive steps).
  • Use internal reference compounds (e.g., 4-bromoaniline) for yield calibration .

Q. What analytical techniques validate compound purity for pharmacological assays?

  • HPLC-MS : ≥95% purity threshold with C18 columns (MeCN/H₂O gradients).
  • Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values.
  • Chiral HPLC : Resolves enantiomers if stereocenters are present .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。